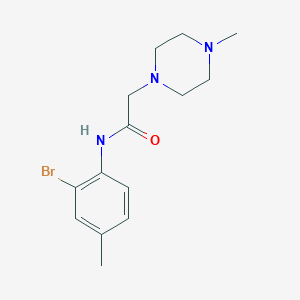![molecular formula C19H22N2O4 B5720714 N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR. These enzymes are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of these enzymes by N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide may contribute to its anti-tumor and anti-angiogenic properties.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PI3K, Akt, and mTOR. Inhibition of these enzymes may contribute to its anti-tumor and anti-angiogenic properties. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. It has been shown to have anti-tumor and anti-angiogenic properties in various cancer cell lines and animal models. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its mechanism of action is not fully understood. Additionally, more studies are needed to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. One direction is to further study its mechanism of action to better understand how it inhibits the activity of enzymes such as PI3K, Akt, and mTOR. Another direction is to study its efficacy and safety in humans to determine its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, more studies are needed to determine its off-target effects and potential drug interactions. Finally, further optimization of the synthesis method may be necessary to improve the yield and purity of the compound.
Méthodes De Synthèse
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide can be synthesized using various methods, including the reaction of 2,6-dimethoxybenzoic acid with butyryl chloride to form 2,6-dimethoxybenzoyl butyrate, which is then reacted with 4-aminophenylamine to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide. Another method involves the reaction of 4-(butyrylamino)phenol with 2,6-dimethoxybenzoyl chloride to form N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide.
Applications De Recherche Scientifique
N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in various cancer cell lines and has been shown to inhibit cell proliferation and induce cell death. It has also been studied in animal models of cancer and has been shown to inhibit tumor growth.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-6-17(22)20-13-9-11-14(12-10-13)21-19(23)18-15(24-2)7-5-8-16(18)25-3/h5,7-12H,4,6H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHAVLUNCMWXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-2,6-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
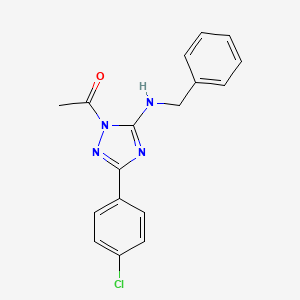
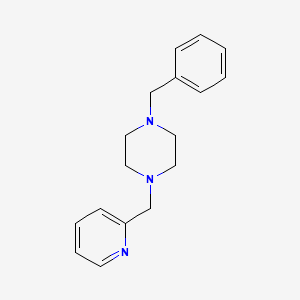
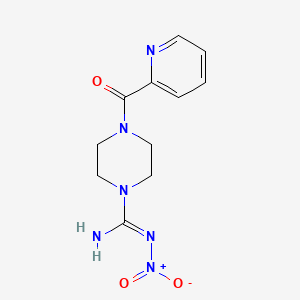

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5720670.png)

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
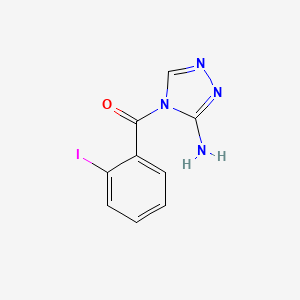
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methoxyacetamide](/img/structure/B5720680.png)
![2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
![5-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5720695.png)
![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)
